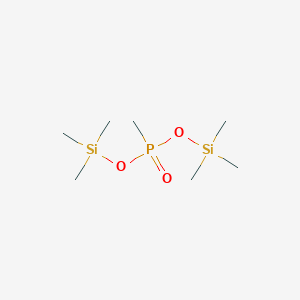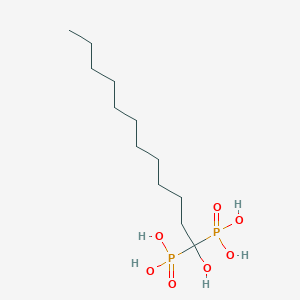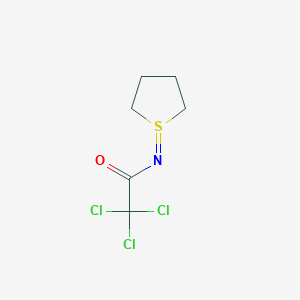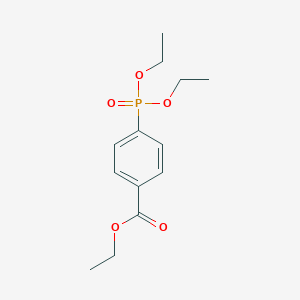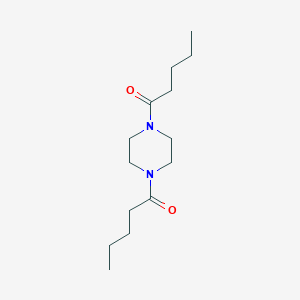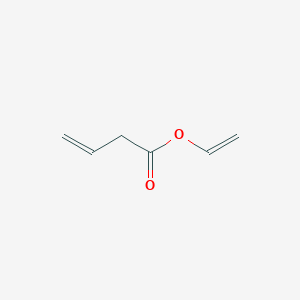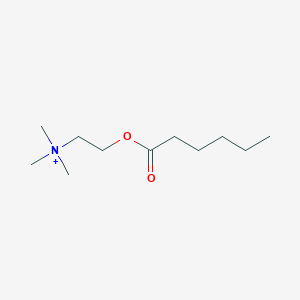
Hexanoylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoylcholine is a chemical compound that belongs to the class of quaternary ammonium salts. It is a synthetic analog of acetylcholine, which is an important neurotransmitter in the nervous system. Hexanoylcholine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Plant Pathogen Defense
Hexanoic acid, a related compound to Hexanoylcholine, has demonstrated remarkable efficacy in inducing resistance in plants against various pathogens. One study showed that the soil application of hexanoic acid led to effective resistance in tomato plants against Botrytis cinerea and Pseudomonas syringae, as well as in citrus against Alternaria alternata and Xanthomonas citri. This resistance induction is attributed to metabolic changes within the plant, involving over 200 molecules, primarily related to the mevalonic and linolenic pathways. Additionally, hexanoic acid was found to enhance the emission of 17 volatile compounds in treated plants, suggesting its role in altering plant biochemistry to resist pathogen attacks (Llorens et al., 2016).
Microbial Pathogen Response
Another study focused on hexanoic acid's influence on the bacterial pathogen, Pseudomonas syringae pv. tomato DC3000, and its interaction with tomato plants. This research demonstrated that hexanoic acid treatment can attenuate the virulence and survival of the pathogen by preventing symptom manifestation and controlling bacterial growth within plant tissues. These findings indicate a dual effect of hexanoic acid – enhancing plant defenses and simultaneously impairing pathogen virulence (Scalschi et al., 2014).
Biofuel Production
There is significant interest in hexanoic acid and its derivatives for biofuel production. Research has explored the production of hexanoic acid in yeast strains, specifically Kluyveromyces marxianus, by integrating genetic combinations for biosynthesis. This bioengineering approach presents a sustainable method to produce hexanoic acid as a precursor for biofuels, showcasing its potential in renewable energy sectors (Cheon et al., 2014).
Engine Performance and Emission
Hexanol, another related compound, has been examined for its effects on engine performance and emissions. Studies have indicated that blends of hexanol and diesel can influence combustion characteristics, enhance performance, and potentially reduce emissions in direct-injection compression-ignition engines. This research aligns with the global push towards more sustainable and environmentally friendly fuel alternatives (Nour et al., 2021).
Propiedades
Número CAS |
16639-00-2 |
|---|---|
Nombre del producto |
Hexanoylcholine |
Fórmula molecular |
C11H24NO2+ |
Peso molecular |
202.31 g/mol |
Nombre IUPAC |
2-hexanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C11H24NO2/c1-5-6-7-8-11(13)14-10-9-12(2,3)4/h5-10H2,1-4H3/q+1 |
Clave InChI |
FKJUAGXPCITGLZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC[N+](C)(C)C |
SMILES canónico |
CCCCCC(=O)OCC[N+](C)(C)C |
Otros números CAS |
16639-00-2 |
Descripción física |
Solid |
Sinónimos |
caprylylcholine hexanoylcholine iodide of hexanoylcholine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





